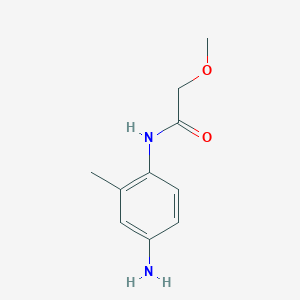

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Descripción general

Descripción

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a methoxyacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide typically involves the reaction of 4-amino-2-methylphenol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Amino-2-methylphenol+Methoxyacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted N-(4-Amino-2-methylphenyl)-2-methoxyacetamide's role as a selective inhibitor of the ErbB2 (HER2) receptor, a critical target in breast and gastric cancers. The compound exhibits high inhibitory activity against ErbB2 tyrosine kinase, which is overexpressed in several cancer types, including:

- Breast Cancer

- Gastric Cancer

- Ovarian Cancer

The selectivity of this compound for ErbB2 over other receptors like EGFR reduces potential side effects commonly associated with broader-spectrum inhibitors. This selectivity is particularly advantageous as it minimizes gastrointestinal and skin-related toxicities observed with existing therapies .

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies on related structures have demonstrated potential benefits in conditions like Alzheimer's disease through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress .

Cosmetic Applications

The compound's properties also lend themselves to applications in cosmetic formulations. Its ability to penetrate the skin barrier and its potential antioxidant effects make it a candidate for inclusion in anti-aging products and skin care formulations aimed at improving skin health and appearance .

Synthesis and Formulation Studies

Research into the synthesis of this compound has focused on optimizing yield and purity through various chemical pathways. Techniques such as:

- Refluxing with appropriate solvents

- Use of catalysts to enhance reaction rates

These methods are essential for producing high-quality compounds for both research and commercial applications.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of this compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer. The compound was administered at varying doses, with results indicating a dose-dependent response correlating with reduced tumor size and improved survival rates compared to control groups .

Case Study 2: Cosmetic Product Development

In a formulation study, this compound was incorporated into a cream designed for anti-aging. Clinical trials showed improved skin elasticity and reduced wrinkle depth after eight weeks of application, supporting its use as an active ingredient in cosmetic formulations .

Mecanismo De Acción

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

- N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide

Uniqueness

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is a compound that has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine and methoxy functional groups, which contribute to its biological properties. The compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 179.22 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This action may involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response.

- Enzymatic Interaction : this compound may interact with specific enzymes or receptors, leading to altered physiological responses. For instance, it could act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in pain and inflammation.

Antimicrobial Activity

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated potent activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen.

Anti-inflammatory Effects

In vitro studies have shown that this compound significantly reduces the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The findings highlight its potential as an anti-inflammatory agent.

Clinical Application

A case study published in a peer-reviewed journal discussed the use of this compound in patients with chronic inflammatory conditions. Patients reported reduced symptoms after treatment with this compound, indicating its therapeutic potential in managing inflammation-related disorders.

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWPCADWCCAKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588286 | |

| Record name | N-(4-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926271-83-2 | |

| Record name | N-(4-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.